4-Bromo-1-ethanesulfonyl-1H-pyrazole can be classified as:
The synthesis of 4-bromo-1-ethanesulfonyl-1H-pyrazole typically involves several steps, including the introduction of the bromine and sulfonyl groups onto the pyrazole framework. The following methods have been described in literature:
The molecular structure of 4-bromo-1-ethanesulfonyl-1H-pyrazole can be described as follows:
Crystallographic studies can provide insights into bond lengths and angles, which are essential for understanding reactivity and interactions with biological targets.
4-Bromo-1-ethanesulfonyl-1H-pyrazole participates in various chemical reactions:
The mechanism of action for compounds like 4-bromo-1-ethanesulfonyl-1H-pyrazole often involves:
Studies typically involve assessing binding interactions through techniques such as molecular docking or kinetic assays.
Key physical and chemical properties include:
Spectroscopic data (NMR, IR) are crucial for confirming structure and purity:
4-Bromo-1-ethanesulfonyl-1H-pyrazole has several scientific applications:
4-Bromo-1-ethanesulfonyl-1H-pyrazole (CAS 1183069-91-1) is a structurally specialized heterocyclic compound with the molecular formula C₇H₁₁BrN₂O₂S and a molecular weight of 267.15 g/mol. This molecule integrates three key functional elements: a pyrazole heterocycle, a sulfonyl group, and a bromine atom. The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms, classified as "pyrrole-type" (N1-H) and "pyridine-type" (N2) [3] [7]. The ethanesulfonyl moiety (–SO₂CH₂CH₃) attached to N1 acts as a strong electron-withdrawing group, while the bromine at the C4 position serves as a versatile site for further synthetic modifications. This combination confers unique reactivity, making the compound a valuable intermediate in pharmaceutical and materials chemistry [4] [10].
Table 1: Fundamental Molecular Characteristics
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1183069-91-1 |
Molecular Formula | C₇H₁₁BrN₂O₂S |
Molecular Weight | 267.15 g/mol |
IUPAC Name | 4-Bromo-1-(2-ethylsulfonylethyl)-1H-pyrazole |
Canonical SMILES | CCS(=O)(=O)CCN1C=C(Br)C=N1 |
Key Structural Features | Pyrazole ring, C4-Br, N1-CH₂CH₂SO₂Et |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7